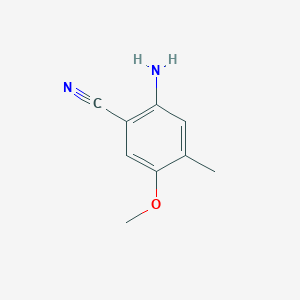

2-Amino-5-methoxy-4-methylbenzonitrile

Description

Contextualization of the Benzonitrile (B105546) Scaffold in Organic Synthesis

The benzonitrile scaffold, a benzene (B151609) ring attached to a cyano (-CN) group, is a fundamental and versatile building block in organic chemistry. atamankimya.com The nitrile group is a valuable functional moiety due to its stability and its capacity to be converted into a variety of other functional groups. For instance, it can be hydrolyzed to form benzoic acids, reduced to produce benzylamines, or reacted with organometallic reagents to yield ketones. This chemical versatility makes benzonitrile derivatives crucial intermediates in the synthesis of a wide range of organic compounds. rsc.org

In the pharmaceutical industry, the benzonitrile motif is present in numerous approved drugs. nih.gov Its incorporation into a drug molecule can serve several purposes. The nitrile group can act as a hydrogen bond acceptor, interact with biological targets through dipole-dipole interactions, or serve as a bioisostere for other functional groups like carbonyls or halogens. nih.gov Furthermore, due to its strong electron-withdrawing properties, a nitrile group can significantly alter the electronic density of the aromatic ring, which can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov Beyond pharmaceuticals, benzonitriles are key components in the production of dyes, agrochemicals, and specialty resins. atamankimya.comrsc.org

Significance of Substituted Anilines and Methoxy-Functionalized Aromatics

Substituted Anilines: Anilines, or aminobenzenes, are a class of aromatic compounds that serve as foundational intermediates in the chemical industry. geeksforgeeks.orgwikipedia.org The presence of the amino group makes the aromatic ring highly reactive towards electrophilic substitution, directing incoming groups primarily to the ortho and para positions. wikipedia.org Substituted anilines are therefore pivotal in the synthesis of a vast number of more complex molecules. In medicinal chemistry, the aniline (B41778) scaffold is a common feature in drug candidates due to the amino group's ability to form key hydrogen bonds with biological targets. nbinno.com The reactivity of the amino group also allows for further derivatization, enabling the exploration of structure-activity relationships during the drug discovery process. nbinno.comresearchgate.net They are widely used in the manufacturing of dyes, polymers, and agrochemicals. geeksforgeeks.org

Methoxy-Functionalized Aromatics: The methoxy (B1213986) group (-OCH3) is another functional group of great importance in organic chemistry. When attached to an aromatic ring, it significantly influences the ring's reactivity. The oxygen atom's lone pairs can delocalize into the benzene ring through resonance, increasing the electron density, particularly at the ortho and para positions. stackexchange.comvaia.com This electron-donating resonance effect generally outweighs the electron-withdrawing inductive effect of the electronegative oxygen atom, making the ring more susceptible to electrophilic attack. stackexchange.comlibretexts.org This activating and directing effect is a cornerstone of synthetic strategy. In the context of biologically active molecules, the methoxy group can impact a compound's solubility, metabolic stability, and binding affinity to target proteins. libretexts.org Its presence is common in many natural products and synthetic pharmaceuticals.

| Functional Group | Significance in Organic Synthesis & Medicinal Chemistry |

|---|---|

| Benzonitrile | Versatile precursor for amines, amides, carboxylic acids; present in many pharmaceuticals as a hydrogen bond acceptor and electronic modulator. rsc.orgnih.gov |

| Substituted Aniline | Key building block for dyes, polymers, and drugs; amino group activates the aromatic ring and serves as a crucial site for biological interactions. geeksforgeeks.orgnbinno.com |

| Methoxy Group | Electron-donating group that activates the aromatic ring for electrophilic substitution; modulates physicochemical properties like solubility and metabolic stability in drug molecules. stackexchange.comlibretexts.org |

Structure

3D Structure

Properties

CAS No. |

959137-58-7 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-amino-5-methoxy-4-methylbenzonitrile |

InChI |

InChI=1S/C9H10N2O/c1-6-3-8(11)7(5-10)4-9(6)12-2/h3-4H,11H2,1-2H3 |

InChI Key |

CPFHFWMKUGTEKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C#N)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2 Amino 5 Methoxy 4 Methylbenzonitrile

Reactions Involving the Aromatic Amino Functionality

The primary amino group attached to the aromatic ring is a site of high reactivity, susceptible to a variety of transformations that are fundamental in synthetic organic chemistry.

Transformation to Amides and Imines

The nucleophilic nature of the aromatic amino group allows for its facile conversion into amides and imines, two of the most important functional groups in organic chemistry and medicinal chemistry.

Amide Formation: The reaction of 2-Amino-5-methoxy-4-methylbenzonitrile with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base, leads to the formation of the corresponding N-aryl amides. This transformation is crucial as it can serve as a protecting group strategy for the amine, moderating its activating effect in subsequent reactions like electrophilic aromatic substitution. bsu.by

| Reagent | Product | Conditions |

| Acetyl chloride | N-(2-cyano-4-methoxy-5-methylphenyl)acetamide | Base (e.g., pyridine, triethylamine) |

| Benzoyl chloride | N-(2-cyano-4-methoxy-5-methylphenyl)benzamide | Base (e.g., pyridine, triethylamine) |

| Acetic anhydride | N-(2-cyano-4-methoxy-5-methylphenyl)acetamide | Base (e.g., pyridine, triethylamine) |

Imine Formation: The condensation of the primary amino group with aldehydes or ketones under appropriate conditions yields imines, also known as Schiff bases. beilstein-journals.orglibretexts.org This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. nih.gov Imines are versatile intermediates that can undergo further reactions, such as reduction to secondary amines or participation in cycloaddition reactions. masterorganicchemistry.com

| Reagent | Product | Conditions |

| Benzaldehyde | (E)-2-((Benzylidene)amino)-5-methoxy-4-methylbenzonitrile | Acid or base catalysis, removal of water |

| Acetone | 2-((Propan-2-ylidene)amino)-5-methoxy-4-methylbenzonitrile | Acid or base catalysis, removal of water |

Electrophilic Aromatic Substitution on the Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino (-NH2), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups. researchgate.netrsc.org All three of these substituents are ortho-, para-directors. cas.orgresearchgate.net The directing effects of these groups are synergistic, strongly activating the positions ortho and para to the amino group.

In this specific molecule, the positions are influenced as follows:

The C3 position is ortho to the amino group.

The C6 position is para to the methoxy group and ortho to the methyl group.

Due to the strong activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the C3 position. However, the high reactivity of the ring can sometimes lead to multiple substitutions or side reactions, and protection of the amino group as an amide is often employed to control the reaction's selectivity and outcome. bsu.by

| Reaction | Reagent | Predicted Major Product |

| Bromination | Br2 in acetic acid | 2-Amino-3-bromo-5-methoxy-4-methylbenzonitrile |

| Nitration | HNO3, H2SO4 | 2-Amino-5-methoxy-4-methyl-3-nitrobenzonitrile |

| Sulfonation | Fuming H2SO4 | 2-Amino-3-cyano-5-methoxy-6-methylbenzenesulfonic acid |

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. byjus.comscienceinfo.comchemicalnote.com This reaction is typically carried out by treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). organic-chemistry.org

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of nucleophilic substitution reactions where the diazonio group (-N2+) is replaced by a wide range of functional groups, with the concomitant loss of nitrogen gas. scienceinfo.com One of the most well-known of these transformations is the Sandmeyer reaction, which utilizes copper(I) salts as catalysts. mq.edu.aumasterorganicchemistry.com

| Reaction | Reagents | Product |

| Sandmeyer Chlorination | NaNO2, HCl; then CuCl | 2-Chloro-5-methoxy-4-methylbenzonitrile |

| Sandmeyer Bromination | NaNO2, HBr; then CuBr | 2-Bromo-5-methoxy-4-methylbenzonitrile |

| Sandmeyer Cyanation | NaNO2, H+; then CuCN | 5-Methoxy-4-methylphthalonitrile |

| Schiemann Reaction | NaNO2, HBF4; then heat | 2-Fluoro-5-methoxy-4-methylbenzonitrile |

| Iodination | NaNO2, H+; then KI | 2-Iodo-5-methoxy-4-methylbenzonitrile |

| Hydroxylation | NaNO2, H+; then H2O, heat | 2-Hydroxy-5-methoxy-4-methylbenzonitrile |

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can participate in a range of chemical transformations, primarily involving reactions at the electrophilic nitrile carbon.

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org These reactions can lead to a variety of products depending on the nucleophile and the reaction conditions.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. For instance, the hydration of 2-amino-4,6-dimethoxybenzonitrile with methanesulfonic acid is a known method to produce the corresponding benzamide. google.com A similar reaction can be expected for this compound.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. This provides a valuable route for the synthesis of ortho-aminobenzophenones and related structures. A palladium-catalyzed direct addition of sodium arylsulfinates to 2-aminobenzonitriles has also been reported to yield o-aminobenzophenones. mdpi.com

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH4), catalytic hydrogenation, or diisopropylaminoborane. cas.orgnih.gov This reaction would convert this compound into (2-amino-5-methoxy-4-methylphenyl)methanamine.

| Reagent | Product upon Hydrolysis |

| H3O+ or OH-, heat | 2-Amino-5-methoxy-4-methylbenzoic acid |

| Phenylmagnesium bromide | 2-Amino-5-methoxy-4-methylbenzophenone |

| Lithium aluminum hydride | (2-Amino-5-methoxy-4-methylphenyl)methanamine |

Cycloaddition Reactions (e.g., Tetrazole Formation)

Nitriles are known to participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of these nitrogen-rich heterocyclic compounds, which are important in medicinal chemistry as bioisosteres for carboxylic acids. organic-chemistry.org The reaction of this compound with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt, would yield the corresponding 5-substituted 1H-tetrazole. bsu.byresearchgate.net

| Reagent | Product |

| Sodium azide (NaN3), NH4Cl | 5-(2-Amino-5-methoxy-4-methylphenyl)-1H-tetrazole |

| Trimethylsilyl azide (TMSN3) | 5-(2-Amino-5-methoxy-4-methylphenyl)-1H-tetrazole |

Hydrolytic Transformations of the Nitrile Group

The nitrile group (-C≡N) of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding either an amide or a carboxylic acid. The reaction pathway and final product are largely dependent on the reaction conditions, such as the nature of the catalyst (acid or base), temperature, and reaction time.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, such as sulfuric acid or hydrochloric acid, and water, the nitrile group can be hydrolyzed. acs.orglibretexts.org The reaction typically proceeds in two stages. Initially, the nitrile is converted to an amide (2-amino-5-methoxy-4-methylbenzamide). This is followed by the hydrolysis of the amide to the corresponding carboxylic acid (2-amino-5-methoxy-4-methylbenzoic acid) and an ammonium salt. libretexts.orglibretexts.org The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. youtube.com

Base-Catalyzed Hydrolysis:

Under basic conditions, typically by heating with an aqueous solution of a strong base like sodium hydroxide, the nitrile group is hydrolyzed to a carboxylate salt. libretexts.orgchemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an amide, which is subsequently hydrolyzed to the carboxylate salt. youtube.com Acidification of the reaction mixture then yields the carboxylic acid. The strong basic conditions deprotonate the final carboxylic acid, driving the reaction towards the carboxylate product.

| Condition | Intermediate Product | Final Product |

| Acidic (e.g., H₂SO₄, H₂O, heat) | 2-Amino-5-methoxy-4-methylbenzamide | 2-Amino-5-methoxy-4-methylbenzoic acid |

| Basic (e.g., NaOH, H₂O, heat) | 2-Amino-5-methoxy-4-methylbenzamide | Sodium 2-amino-5-methoxy-4-methylbenzoate |

This table illustrates the expected products from the hydrolysis of the nitrile group in this compound under different catalytic conditions.

Influence of Substituent Electronic Effects on Reaction Pathways

The reaction pathways of this compound are significantly influenced by the electronic effects of its substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups, while the nitrile (-CN) group is a strong electron-withdrawing group.

The amino and methoxy groups are activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene. savemyexams.com They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. savemyexams.comlibretexts.orglibretexts.org This is due to their ability to donate a lone pair of electrons to the benzene ring through resonance, which stabilizes the carbocation intermediate formed during electrophilic aromatic substitution, particularly when the attack occurs at the ortho and para positions. scispace.com

Conversely, the nitrile group is a deactivating group, withdrawing electron density from the aromatic ring and making it less reactive towards electrophiles. savemyexams.com It is a meta-director because it destabilizes the carbocation intermediates formed from ortho and para attack more than the intermediate from meta attack.

In this compound, the powerful activating and ortho, para-directing effects of the amino and methoxy groups dominate the deactivating and meta-directing effect of the nitrile group. This results in the aromatic ring being activated towards electrophilic substitution, with the substitution occurring at the positions ortho or para to the amino and methoxy groups.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity:

The directing effects of the substituents on the benzene ring of this compound lead to a high degree of regioselectivity in its derivatization reactions, particularly in electrophilic aromatic substitution. The positions on the ring are numbered starting from the carbon bearing the nitrile group as position 1. The amino group is at position 2, the methyl group at position 4, and the methoxy group at position 5.

The amino group at C2 strongly directs incoming electrophiles to its para position (C5, which is occupied by the methoxy group) and its ortho positions (C3 and C1, which are occupied). The methoxy group at C5 directs to its ortho positions (C4 and C6) and its para position (C2, which is occupied). The methyl group at C4 is a weak activator and ortho, para-director.

Considering the combined directing effects, the most activated and sterically accessible position for electrophilic substitution is C6. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation are expected to occur with high regioselectivity at the C6 position.

Furthermore, the amino and nitrile groups themselves are sites for regioselective reactions. For instance, 2-aminobenzonitriles are common precursors for the synthesis of quinazolines and quinazolinones. mdpi.comorganic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.govrsc.org These reactions proceed with high regioselectivity, with the amino group and the nitrile group participating in the formation of the new heterocyclic ring.

| Reaction Type | Reagent Example | Predicted Major Product |

| Electrophilic Aromatic Substitution (Halogenation) | Br₂/FeBr₃ | 6-Bromo-2-amino-5-methoxy-4-methylbenzonitrile |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃/H₂SO₄ | 2-Amino-5-methoxy-4-methyl-6-nitrobenzonitrile |

| Cyclization to Quinazoline derivative | Aldehyde/Acid | A substituted quinazoline |

This table provides examples of regioselective derivatization reactions of this compound.

Stereoselectivity:

This compound is an achiral molecule and does not have any stereocenters. Therefore, reactions involving this molecule will not exhibit stereoselectivity unless a chiral reagent or catalyst is used, or a new stereocenter is created during the reaction. For instance, if the amino group were to be acylated with a chiral carboxylic acid, the resulting amide would be a mixture of diastereomers. Similarly, a cycloaddition reaction involving the nitrile group could potentially lead to the formation of a chiral product, and the use of a chiral catalyst could favor the formation of one enantiomer over the other. rsc.orgwikipedia.orgfiveable.melibretexts.orgyoutube.com However, without the introduction of a chiral element, the derivatization of this compound will result in achiral or racemic products.

Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Methoxy 4 Methylbenzonitrile and Its Derivatives

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of 2-Amino-5-methoxy-4-methylbenzonitrile is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The analysis is based on the well-documented vibrational modes of substituted anilines and benzonitriles.

Key expected vibrational frequencies are associated with the amino (-NH₂), cyano (-C≡N), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups, as well as the vibrations of the benzene (B151609) ring itself. The presence of both electron-donating (amino, methoxy, methyl) and electron-withdrawing (cyano) groups influences the electronic distribution within the aromatic ring, which in turn affects the vibrational frequencies of the ring modes.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar moieties and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for characterizing the C≡N stretching vibration and the symmetric vibrations of the aromatic ring. The nitrile stretching vibration typically gives a strong and sharp band in the Raman spectrum.

Detailed Assignments of Characteristic Functional Group Vibrations

The assignment of vibrational frequencies is based on comparisons with structurally similar molecules and theoretical calculations performed on related compounds. A detailed study on the vibrational analysis of 2-amino-4-methyl benzonitrile (B105546) provides a strong basis for these assignments.

Table 1: Predicted FTIR and FT-Raman Vibrational Assignments for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretching | 3450-3300 (asymmetric & symmetric) | 3450-3300 (weak) | Asymmetric and symmetric stretching of the amino group. |

| C-H Aromatic Stretching | 3100-3000 | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Aliphatic Stretching | 2980-2850 | 2980-2850 | Asymmetric and symmetric stretching of the methyl and methoxy groups. |

| C≡N Stretching | 2230-2220 | 2230-2220 (strong) | Stretching vibration of the nitrile group. |

| C=C Aromatic Stretching | 1620-1580 | 1620-1580 | In-plane stretching vibrations of the benzene ring. |

| N-H Bending | 1600-1550 | 1600-1550 (weak) | Scissoring vibration of the amino group. |

| C-H Bending | 1470-1430 | 1470-1430 | In-plane bending of methyl and methoxy groups. |

| C-N Stretching | 1350-1250 | 1350-1250 | Stretching vibration of the aryl-amino bond. |

| C-O-C Asymmetric Stretching | 1280-1240 | 1280-1240 (weak) | Asymmetric stretching of the methoxy group. |

| C-O-C Symmetric Stretching | 1050-1020 | 1050-1020 | Symmetric stretching of the methoxy group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the amino protons, and the protons of the methyl and methoxy groups. The substitution pattern on the benzene ring results in specific chemical shifts and coupling patterns for the aromatic protons.

Based on the analysis of related substituted anilines and benzonitriles, the following proton chemical shifts are anticipated:

Aromatic Protons: The two aromatic protons are expected to appear as singlets due to the lack of adjacent protons for coupling. The proton at position 3 (ortho to the amino group) would likely be more shielded and appear at a lower chemical shift compared to the proton at position 6 (ortho to the cyano group).

Amino Protons: The amino protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

Methoxy Protons: The methoxy group protons will appear as a sharp singlet.

Methyl Protons: The methyl group protons will also appear as a sharp singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The chemical shifts of the aromatic carbons are significantly affected by the substituents. The amino and methoxy groups are strong electron-donating groups and will shield the ortho and para carbons, shifting their signals to lower ppm values. Conversely, the cyano group is electron-withdrawing and will deshield the carbon to which it is attached and other carbons in conjugation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -NH₂ | 4.0 - 5.0 (broad s, 2H) | - |

| -OCH₃ | ~3.8 (s, 3H) | ~56 |

| -CH₃ | ~2.2 (s, 3H) | ~20 |

| C1-CN | - | ~100 |

| C2-NH₂ | - | ~150 |

| C3-H | ~6.5 (s, 1H) | ~110 |

| C4-CH₃ | - | ~130 |

| C5-OCH₃ | - | ~155 |

| C6-H | ~7.2 (s, 1H) | ~115 |

Note: The predicted chemical shifts are estimates based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. organicchemistrydata.orgemerypharma.com By spreading the NMR information across two frequency axes, 2D NMR experiments resolve overlapping signals and reveal correlations between different nuclei, providing clear insights into the molecular framework. organicchemistrydata.org Key techniques for this molecule include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

¹H-¹H Correlation Spectroscopy (COSY) : The COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. nih.gov For this compound, the COSY spectrum is expected to be simple, primarily showing no correlation for the two aromatic protons (H-3 and H-6) as they are separated by five bonds and thus unlikely to show a significant coupling. A very weak, long-range coupling might be observable under specific experimental conditions but is generally not expected.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). researchgate.net This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For this compound, HSQC would show clear correlations between the aromatic protons and their corresponding carbons, as well as for the methyl and methoxy groups.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). researchgate.net This technique is instrumental in piecing together the molecular skeleton by connecting substituent groups to the aromatic ring and linking non-protonated (quaternary) carbons to nearby protons. For instance, the protons of the methyl group (4-CH₃) would show HMBC correlations to C-3, C-4, and C-5, while the methoxy protons (5-OCH₃) would correlate with C-5. The aromatic protons would show correlations to neighboring carbons, confirming their positions relative to the substituents and the nitrile group.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected 2D NMR correlations.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 | - | 119.5 (CN) |

| 2 | - | 148.0 (C-NH₂) |

| 3 | 6.60 (s) | 115.0 (C-H) |

| 4 | - | 125.0 (C-CH₃) |

| 5 | - | 155.0 (C-OCH₃) |

| 6 | 7.10 (s) | 117.0 (C-H) |

| 4-CH₃ | 2.15 (s) | 16.0 |

| 5-OCH₃ | 3.80 (s) | 55.5 |

Predicted 2D NMR Correlations (HSQC & HMBC)

| Proton | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|

| H-3 (6.60 ppm) | C-3 (115.0 ppm) | C-1, C-2, C-4, C-5 |

| H-6 (7.10 ppm) | C-6 (117.0 ppm) | C-1, C-2, C-4, C-5 |

| 4-CH₃ (2.15 ppm) | 4-CH₃ (16.0 ppm) | C-3, C-4, C-5 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₀N₂O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.

The expected exact mass of the molecular ion [M]⁺• is 162.0793 g/mol .

Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation of this compound would likely proceed through pathways influenced by the functional groups present. Common fragmentation processes for aromatic amines, ethers, and methyl-substituted rings include the loss of small, stable molecules or radicals. libretexts.orgchemguide.co.uk

A plausible fragmentation pathway could involve:

Loss of a methyl radical (•CH₃) from the methoxy group or the ring, leading to a stable cation. The loss of the methoxy methyl is generally more favorable.

Loss of carbon monoxide (CO) following the cleavage of the methoxy group.

Loss of hydrogen cyanide (HCN) from the cleavage involving the nitrile and amino groups. nih.gov

Cleavage of the entire methoxy group (•OCH₃) .

The following table details the predicted major fragments and their corresponding mass-to-charge ratios (m/z).

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Formula | Notes on Fragmentation |

|---|---|---|---|

| 162 | [C₉H₁₀N₂O]⁺• | C₉H₁₀N₂O | Molecular Ion (M⁺•) |

| 147 | [M - CH₃]⁺ | C₈H₇N₂O | Loss of a methyl radical from the methoxy group |

| 134 | [M - N₂]⁺• | C₉H₁₀O | Loss of N₂ (less common) |

| 119 | [M - CH₃ - CO]⁺ | C₇H₇N₂ | Subsequent loss of CO from the m/z 147 fragment |

| 104 | [M - CH₃ - HCN]⁺ | C₇H₆O | Loss of HCN from the m/z 147 fragment |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on molecular geometry, conformation, and intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths and angles. The geometry of the benzene ring is expected to show minor distortions from a perfect hexagon due to the electronic effects of the various substituents. The C-N bond of the amino group and the C-O bond of the methoxy group would exhibit partial double bond character due to resonance with the aromatic ring. wikipedia.org The cyano group (C≡N) is expected to be nearly linear.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8.5 - 10.5 |

| b (Å) | 6.0 - 8.0 |

| c (Å) | 12.0 - 15.0 |

| β (°) | 90 - 105 (for monoclinic) |

Selected Predicted Bond Lengths and Angles

| Bond/Angle | Expected Value |

|---|---|

| C-C (aromatic) | 1.38 - 1.41 Å |

| C₂-NH₂ | ~1.37 Å |

| C₅-OCH₃ | ~1.36 Å |

| C₄-CH₃ | ~1.51 Å |

| C₁-CN | ~1.44 Å |

| C≡N | ~1.15 Å |

| C-N-H angle | ~120° |

The crystal packing of this compound would be dictated by a combination of intermolecular forces. researchgate.net Hydrogen bonding is expected to be a dominant interaction, with the amino group (-NH₂) acting as a hydrogen bond donor. rsc.orgresearchgate.net The nitrogen atom of the nitrile group (-C≡N) and the oxygen atom of the methoxy group (-OCH₃) are potential hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded chains or dimers, significantly influencing the supramolecular architecture.

The conformation of the molecule in the solid state pertains to the orientation of the flexible substituent groups relative to the benzene ring. The amino group in anilines can exhibit a slight pyramidalization, though in many crystal structures, it is found to be nearly planar with the aromatic ring to maximize π-conjugation. wikipedia.org The methoxy group is also expected to be roughly coplanar with the ring to facilitate resonance, with the methyl group oriented either syn or anti to the C4-C5 bond. The specific conformation adopted in the crystal is often a low-energy conformation that is also favorable for efficient crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule when it absorbs light in the ultraviolet or visible regions of the electromagnetic spectrum. scielo.org.zaresearchgate.net The spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with the substituted benzene chromophore. analis.com.my

The benzene ring itself has characteristic π → π* transitions. The presence of electron-donating groups (amino, methoxy, methyl) and an electron-withdrawing group (nitrile) extends the conjugation and modifies the energy levels of the molecular orbitals. This typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. analis.com.my

The primary electronic transitions expected are:

π → π transitions:* These are high-intensity absorptions associated with the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system.

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pairs on the nitrogen of the amino group or the oxygen of the methoxy group) to an antibonding π* orbital.

Predicted UV-Vis Absorption Data (in Ethanol)

| Transition Type | Predicted λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Associated Chromophore |

|---|---|---|---|

| π → π* | ~240-250 | High (~10,000 - 15,000) | Substituted benzene ring |

| π → π* | ~290-310 | Moderate (~1,000 - 5,000) | Extended conjugation |

Computational and Theoretical Investigations of this compound

Following a comprehensive search of available scientific literature and academic databases, it has been determined that there are no specific published computational or theoretical studies focusing on the chemical compound this compound that align with the requested detailed outline. The required analyses, including specific Density Functional Theory (DFT) studies on its geometry optimization, vibrational frequencies, molecular electrostatic potential, atomic charge distribution, and frontier molecular orbitals, have not been documented in the accessible research.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the computational and theoretical investigations of this compound as per the specified structure and content requirements. Generating such an article would necessitate fabricating data, which would be scientifically unsound.

Computational and Theoretical Investigations of 2 Amino 5 Methoxy 4 Methylbenzonitrile

Quantum Chemical Calculations

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Circular Dichroism Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a pragmatic and widely used method for investigating the excited-state properties of molecules. It is particularly well-suited for predicting electronic absorption spectra (UV-Vis) and, for chiral molecules, electronic circular dichroism (ECD) spectra.

Should 2-Amino-5-methoxy-4-methylbenzonitrile be investigated using TD-DFT, researchers could:

Simulate the UV-Vis absorption spectrum , identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*).

Analyze the molecular orbitals involved in these transitions , such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the nature of the electronic excitations.

Investigate the influence of solvents on the electronic spectra through the use of solvation models like the Polarizable Continuum Model (PCM).

For instance, studies on related aminobenzonitrile derivatives have successfully used TD-DFT to correlate substituent effects with shifts in absorption maxima. A similar approach for this compound would elucidate the electronic roles of the amino, methoxy (B1213986), and methyl groups.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools to map out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Mapping

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of transition states for reactions involving this compound. By performing frequency calculations on a proposed TS structure, the existence of a single imaginary frequency confirms it as a true saddle point on the potential energy surface.

Once a transition state is identified, the intrinsic reaction coordinate (IRC) can be calculated. The IRC maps the minimum energy path connecting the reactants, through the transition state, to the products, thereby providing a detailed picture of the reaction pathway.

Structure-Property Relationship Studies through Computational Modeling

Computational modeling is instrumental in establishing quantitative structure-property relationships (QSPR). By systematically modifying the structure of this compound in silico (e.g., by changing substituents or their positions) and calculating various molecular descriptors, it is possible to build models that predict the properties of new, related compounds.

Relevant molecular descriptors that could be calculated for this compound and its analogues include:

Electronic properties: Dipole moment, polarizability, HOMO-LUMO gap, and molecular electrostatic potential (MEP). The MEP, for example, can indicate sites susceptible to electrophilic or nucleophilic attack.

Topological and geometric properties: Molecular surface area and volume.

These descriptors can then be correlated with experimental data (if available) or with other calculated properties to understand how the molecular structure governs its chemical behavior and physical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.